Narcotic acid
Overview
Description
Narcotic acid is a compound that falls under the category of narcotics, which are substances that produce analgesia, narcosis, and addiction. This compound is known for its potent analgesic properties, making it effective for the relief of severe pain. It interacts with specific receptor sites in the central nervous system to interfere with pain impulses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of narcotic acid involves several steps, starting from basic organic compounds. The process typically includes the following steps:
Formation of the core structure: This involves the cyclization of a precursor compound under acidic or basic conditions.
Functional group modifications: Various functional groups are introduced or modified using reagents such as halogens, acids, or bases.
Purification: The final product is purified using techniques like crystallization or chromatography.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in controlled environments to maintain safety and efficiency. Common methods include:
Batch processing: Where the reactions are carried out in batches with careful monitoring of temperature, pressure, and pH.
Continuous flow processing: This method allows for continuous production, which is more efficient and can be easily scaled up.
Chemical Reactions Analysis
Types of Reactions: Narcotic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert this compound into alcohols or amines.
Substitution: Halogenation or nitration reactions can introduce halogens or nitro groups into the this compound structure.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), nitric acid.
Major Products:
Oxidation products: Ketones, carboxylic acids.
Reduction products: Alcohols, amines.
Substitution products: Halogenated or nitrated derivatives.
Scientific Research Applications
Narcotic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various narcotic derivatives and analogs.
Biology: Studied for its effects on cellular processes and interactions with biological molecules.
Medicine: Investigated for its potential use in pain management and as an analgesic in clinical settings.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
Narcotic acid exerts its effects by interacting with specific receptor sites in the central nervous system, particularly the opioid receptors. These receptors are part of the G protein-coupled receptor family and play a crucial role in pain modulation. When this compound binds to these receptors, it inhibits the release of neurotransmitters like acetylcholine, thereby reducing pain perception .
Comparison with Similar Compounds
Narcotic acid can be compared with other similar compounds, such as:
Morphine: A natural opium alkaloid with potent analgesic properties.
Codeine: A less potent derivative of morphine used for mild to moderate pain relief.
Heroin: A semi-synthetic derivative of morphine with high potency and addiction potential.
Methadone: A synthetic opioid used for pain management and opioid addiction treatment.
Uniqueness: this compound is unique due to its specific chemical structure, which allows it to interact with opioid receptors in a distinct manner. This interaction results in a different pharmacological profile compared to other narcotics, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
6-[(S)-hydroxy-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]-2,3-dimethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO8/c1-23-8-7-11-9-14-20(31-10-30-14)21(29-4)15(11)17(23)18(24)12-5-6-13(27-2)19(28-3)16(12)22(25)26/h5-6,9,17-18,24H,7-8,10H2,1-4H3,(H,25,26)/t17?,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFNENWSKBLQDJ-ZVAWYAOSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1C(C4=C(C(=C(C=C4)OC)OC)C(=O)O)O)OC)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C(=C2C1[C@H](C4=C(C(=C(C=C4)OC)OC)C(=O)O)O)OC)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204427 | |
Record name | Narcotic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20204427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55836-07-2 | |
Record name | Narcotic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055836072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Narcotic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20204427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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